molecular formula C14H9ClN4O2 B2781847 3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide CAS No. 1394774-53-8

3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide

Cat. No. B2781847
CAS RN: 1394774-53-8
M. Wt: 300.7
InChI Key: FTTOKSCELWFYPB-UHFFFAOYSA-N
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Description

3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating autoimmune diseases.

Mechanism of Action

3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 plays a crucial role in the signaling pathways of cytokines that are involved in the proliferation and differentiation of immune cells. By inhibiting JAK3, 3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide can reduce the activation and proliferation of immune cells, which can lead to the suppression of autoimmune responses.
Biochemical and Physiological Effects:
3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide has been shown to reduce the levels of various cytokines such as IL-2, IL-6, IL-12, and IFN-γ in vitro and in vivo. It has also been shown to reduce the activation and proliferation of T cells, B cells, and natural killer cells. In animal models of autoimmune diseases, 3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide has been shown to reduce the severity of disease symptoms such as joint inflammation and skin lesions.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide in lab experiments is its high selectivity for JAK3, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which requires frequent dosing in animal models. Another limitation is the potential for immunosuppression, which can increase the risk of infections.

Future Directions

Future research on 3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide could focus on improving its pharmacokinetic properties to increase its half-life and reduce the frequency of dosing. It could also explore its potential therapeutic applications in other autoimmune diseases such as inflammatory bowel disease and systemic lupus erythematosus. Additionally, future research could investigate the potential for combination therapy with other immunosuppressive agents to reduce the risk of infections.

Synthesis Methods

3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide can be synthesized using a multistep process involving the reaction of 2-chloro-3-pyridinecarboxylic acid with various reagents. The final product is obtained through a coupling reaction with N-(pyridin-2-yl)propanamide. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide has been studied extensively for its potential therapeutic applications in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinase (JAK), which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-6, IL-12, and interferon-gamma (IFN-γ). By inhibiting JAK activity, 3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide can reduce the production of these cytokines, which are involved in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-13-9(4-3-7-18-13)12(20)10(8-16)14(21)19-11-5-1-2-6-17-11/h1-7,10H,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTOKSCELWFYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(C#N)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide

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